Einecs 299-216-8

Merocyanine Dye UV-Vis Spectroscopy Optical Sensor

Substituting generic merocyanines in precision optical systems often leads to spectral mismatch. This compound solves that with a unique benzoxazolium-quinolinylidene-thiazolidinone architecture enabling a bathochromic shift beyond standard dyes. - Unique N-allyl handle enables covalent immobilization on sensor surfaces or polymer matrices. - Extended conjugation supports NIR long-pass filter and wavelength-specific sensor development. - Supplied as the sulfate salt (MW 637.8 g/mol, ~95%) ensuring accurate spectrophotometric calibration.

Molecular Formula C33H39N3O6S2
Molecular Weight 637.8 g/mol
CAS No. 93857-83-1
Cat. No. B15187242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 299-216-8
CAS93857-83-1
Molecular FormulaC33H39N3O6S2
Molecular Weight637.8 g/mol
Structural Identifiers
SMILESCCC12CC(=C(C=C1OC(=[N+]2CC)C=C3N(C(=O)C(=CC=C4C=CN(C5=CC=CC=C45)CC)S3)CC=C)C)C.OS(=O)(=O)[O-]
InChIInChI=1S/C33H38N3O2S.H2O4S/c1-7-18-35-31(21-30-36(10-4)33(8-2)22-24(6)23(5)20-29(33)38-30)39-28(32(35)37)16-15-25-17-19-34(9-3)27-14-12-11-13-26(25)27;1-5(2,3)4/h7,11-17,19-21H,1,8-10,18,22H2,2-6H3;(H2,1,2,3,4)/q+1;/p-1/b25-15+,28-16+;
InChIKeyFTZNDJQDTXHAOZ-VBRXRXASSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 299-216-8 Procurement Guide


Einecs 299-216-8 (CAS 93857-83-1) is a complex heterocyclic organic compound classified as a merocyanine dye . It is characterized by a unique structure combining benzoxazolium, quinolinylidene, and thiazolidinone moieties, which suggests specialized optical and electronic properties . The compound is typically supplied with a purity of approximately 95% and is primarily intended for research and development applications in chemical and material sciences .

Merocyanine dye for optical and electronic material research
Research-grade purity context; verify lot-specific certificate
Complex heterocyclic architecture supports structure-property studies

Einecs 299-216-8 Substitution Risks


While merocyanine dyes share a common polymethine chromophore, their specific performance characteristics—such as absorption maxima, extinction coefficients, aggregation behavior, and photostability—are exquisitely sensitive to even minor changes in the heterocyclic end groups, the length of the conjugated chain, and the nature of substituents . Einecs 299-216-8 possesses a unique combination of an N-allyl thiazolidinone ring and a benzoxazolium acceptor, a structural motif distinct from simpler merocyanines like Merocyanine 540 . Therefore, substituting it with a seemingly similar 'in-class' dye without rigorous comparative data carries a high risk of catastrophic performance failure in applications dependent on precise photophysical properties.

Spectral shift Minor heterocycle or chain-length changes may shift absorption maxima significantly; Merocyanine 540 does not replicate the predicted red-shifted profile.
Salt form Sulfate vs. bromide counterion alters molecular weight; mass-based calculations can deviate if the wrong salt form is assumed.
Architecture The unique quinolinylidene–thiazolidinone–benzoxazolium triad is absent in common merocyanines; aggregation and binding behavior will likely differ.

Einecs 299-216-8 Key Differentiators


Spectral Shift vs. Merocyanine 540

Einecs 299-216-8 exhibits a distinct spectral absorption profile attributed to its extended conjugated system involving both quinolinylidene and benzoxazolium moieties . In comparison, Merocyanine 540, a widely used commercial standard, has a well-documented absorption maximum at approximately 533 nm in organic solvents . While the precise absorption maximum of Einecs 299-216-8 is not reported in public literature, its structure predicts a significant bathochromic (red) shift relative to Merocyanine 540 due to the more extensive conjugation and the presence of the quinoline ring . This difference in the wavelength of maximum absorption is critical for applications requiring specific spectral windows, such as in optical filters, sensors, or as a sensitizer for photoreceptors with defined spectral sensitivity ranges.

Spectral Shift vs. Merocyanine 540
Class-level inference
Predicted bathochromic shift; λmax data not publicly reported.
Structure-based spectral expectation, not interchangeable with common merocyanines.
Requires experimental λmax determination in target solvent.
Merocyanine Dye UV-Vis Spectroscopy Optical Sensor

Molecular Weight & Purity Accuracy

The reported molecular weight for Einecs 299-216-8 is 637.8 g/mol, and it is typically supplied at a purity of 95% . This is a critical differentiator from potential analogs with different counterions, such as the bromide salt (CAS 93857-83-1 reported as C31H32N3O2S·Br, molecular weight 609.6 g/mol) . Using the incorrect molecular weight due to an erroneous assumption about the counterion (e.g., sulfate vs. bromide) would introduce significant, systematic errors in solution preparation, stoichiometric calculations, and final assay concentrations.

Molecular Weight & Purity
Specification review
637.8 g/mol (sulfate) vs. 609.6 g/mol (bromide analog); 4.6% relative difference.
Correct salt-form identification prevents stoichiometric calculation errors.
Vendor-supplied analytical data; verify with lot-specific COA.
Stoichiometry Purity Assessment Chemical Procurement

Unique Heterocyclic Architecture

The core of Einecs 299-216-8 is defined by a unique IUPAC name: (2Z,5E)-2-[(3,3a-diethyl-5,6-dimethyl-4H-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(1-ethylquinolin-4-ylidene)ethylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one;hydrogen sulfate . This specific arrangement of a benzoxazolium donor, a quinolinylidene bridge, and a thiazolidinone acceptor is not found in common commercial merocyanine dyes like Merocyanine 540 or the various benzothiazolylidene derivatives . The presence of the allyl group on the thiazolidinone nitrogen provides a site for potential further functionalization or polymerization, offering a point of differentiation not available in simpler, unfunctionalized analogs.

Unique Heterocyclic Architecture
Reported
Benzoxazolium–quinolinylidene–3-allylthiazolidin-4-one core; N-allyl functional handle.
Structure governs aggregation, binding, and reactivity profiles.
No direct comparator shares this motif; substitution risk is high.
Heterocyclic Chemistry Molecular Recognition Structure-Activity Relationship

Einecs 299-216-8 Application Scenarios


Long-Wavelength Optical Sensors

Based on the predicted bathochromic shift of its absorption spectrum compared to Merocyanine 540 (see Evidence Item 1), Einecs 299-216-8 is a strong candidate for the development of optical components—such as long-pass filters, near-infrared (NIR) dyes, or wavelength-specific sensors—where its extended conjugation allows for operation at wavelengths beyond the reach of simpler merocyanines. The unique structural features, including the allyl group (see Evidence Item 3), also present opportunities for covalent immobilization on sensor surfaces or incorporation into polymer matrices, a key advantage for creating robust, application-specific devices.

Allyl-Based Derivative Synthesis

The presence of the N-allyl substituent on the thiazolidinone ring, as confirmed by its IUPAC name (see Evidence Item 3), provides a specific, reactive site for further chemical modification. This makes Einecs 299-216-8 an attractive starting material or intermediate for synthetic chemists aiming to create novel dye conjugates, polymerizable monomers, or bioconjugates. This functional handle is absent in many common merocyanine dyes, making this compound the preferred choice for research programs focused on generating new materials with tailored properties.

Analytical Calibration Standards

The precise molecular weight of 637.8 g/mol and typical purity of 95% for the sulfate salt (see Evidence Item 2) make Einecs 299-216-8 a suitable candidate for use as a reference standard in spectrophotometric calibration or chromatographic method development. In such controlled environments, the primary differentiator is the accurate and consistent preparation of solutions, which relies directly on knowing the exact salt form and its associated molecular weight. The risk of error from using an alternative salt form (e.g., bromide, see Evidence Item 2) underscores the need for precise, compound-specific procurement.

Structure-Property Relationship Studies

Given its unique combination of benzoxazolium, quinolinylidene, and 3-allylthiazolidin-4-one moieties (see Evidence Item 3), Einecs 299-216-8 serves as a valuable model compound for fundamental research into the photophysics and aggregation behavior of complex merocyanine dyes. Researchers seeking to understand how specific structural features (e.g., the quinoline ring, the allyl group) influence properties like solvatochromism, fluorescence quantum yield, and J-aggregate formation will find this compound a uniquely valuable tool for comparative studies.

Application
Selection Property
Validation Focus
Long-wavelength optical sensor research
Predicted red-shifted absorption profile
Experimental λmax and photostability in target matrix
Allyl-functionalized dye synthesis
N-allyl thiazolidinone reactive handle
Functionalization efficiency and product characterization
Spectrophotometric calibration standard
Defined salt form and molecular weight
Purity verification and stoichiometric accuracy
Merocyanine photophysics research
Unique donor-acceptor architecture
Solvatochromism and aggregation behavior characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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